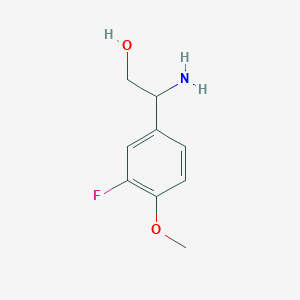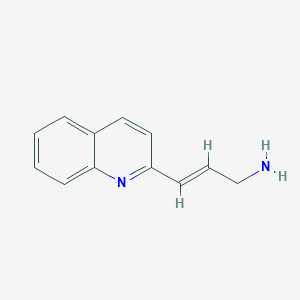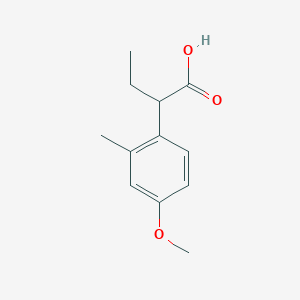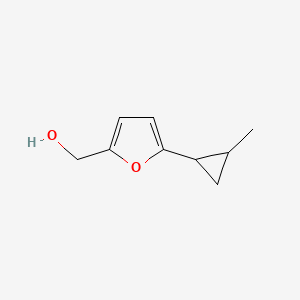
(R)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol is a chiral fluorinated alcohol compound It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol typically involves the use of fluorinated starting materials and chiral catalysts. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
®-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects .
Comparación Con Compuestos Similares
Similar Compounds
®-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol: Similar structure but with two fluorine atoms instead of three.
®-1-(2-Fluorophenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical properties
Uniqueness
The presence of the trifluoromethyl group in ®-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6F4O |
|---|---|
Peso molecular |
194.13 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H6F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
Clave InChI |
PTVUXYXOBKWMNP-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](C(F)(F)F)O)F |
SMILES canónico |
C1=CC=C(C(=C1)C(C(F)(F)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


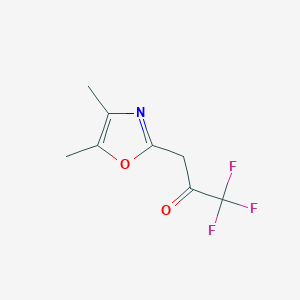
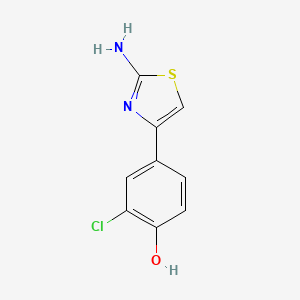
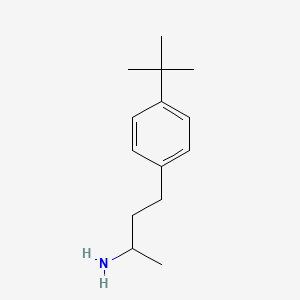

![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
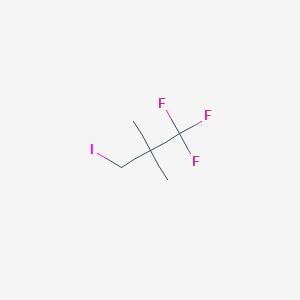
![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
